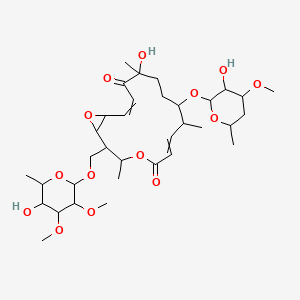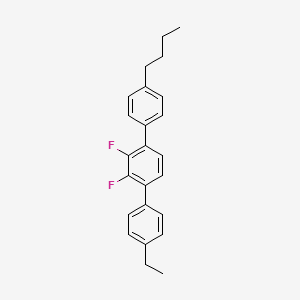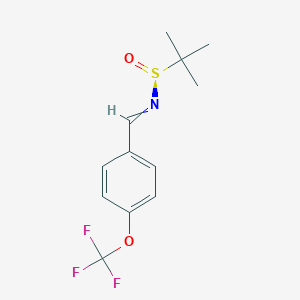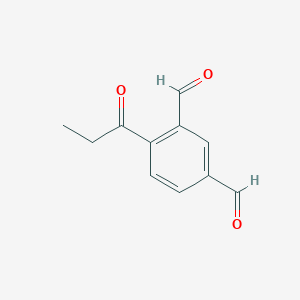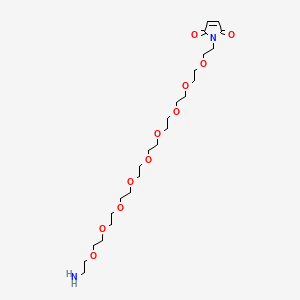
1-(29-Amino-3,6,9,12,15,18,21,24,27-nonaoxanonacosyl)-1H-pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(29-Amino-3,6,9,12,15,18,21,24,27-nonaoxanonacosyl)-1H-pyrrole-2,5-dione is a complex organic compound characterized by a long polyether chain and a pyrrole ring. This compound is notable for its unique structure, which includes multiple ether linkages and an amino group, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(29-Amino-3,6,9,12,15,18,21,24,27-nonaoxanonacosyl)-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common method includes the reaction of a polyether amine with a pyrrole-2,5-dione derivative under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and degradation of the reactants .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process may include purification steps such as crystallization or chromatography to achieve high purity levels required for research and industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
1-(29-Amino-3,6,9,12,15,18,21,24,27-nonaoxanonacosyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The pyrrole ring can be reduced under specific conditions to form dihydropyrrole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrole derivatives, nitro compounds, and reduced polyether amines .
Applications De Recherche Scientifique
1-(29-Amino-3,6,9,12,15,18,21,24,27-nonaoxanonacosyl)-1H-pyrrole-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 1-(29-Amino-3,6,9,12,15,18,21,24,27-nonaoxanonacosyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and affecting various cellular pathways. This interaction is mediated by the amino group and the polyether chain, which facilitate binding to target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 1-Amino-3,6,9,12-tetraoxapentadecan-15-oate
- tert-Butyl 1-amino-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oate
- tert-Butyl (29-amino-3,6,9,12,15,18,21,24,27-nonaoxanonacosyl)carbamate
Uniqueness
1-(29-Amino-3,6,9,12,15,18,21,24,27-nonaoxanonacosyl)-1H-pyrrole-2,5-dione is unique due to its extended polyether chain and the presence of a pyrrole ring. This structure imparts distinct chemical properties, such as enhanced solubility and reactivity, making it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C24H44N2O11 |
|---|---|
Poids moléculaire |
536.6 g/mol |
Nom IUPAC |
1-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C24H44N2O11/c25-3-5-29-7-9-31-11-13-33-15-17-35-19-21-37-22-20-36-18-16-34-14-12-32-10-8-30-6-4-26-23(27)1-2-24(26)28/h1-2H,3-22,25H2 |
Clé InChI |
ZUOPWSXQAJXLAS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


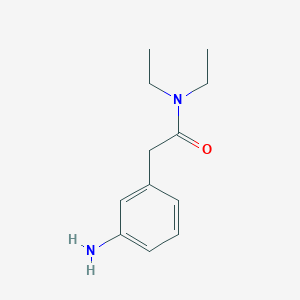
![4-Ethyl-7-[(5-thio-beta-D-xylopyranosyl)oxy]coumarin](/img/structure/B14077529.png)
![Benzene, 1-chloro-4-[[(4-methylphenyl)thio]methyl]-](/img/structure/B14077536.png)


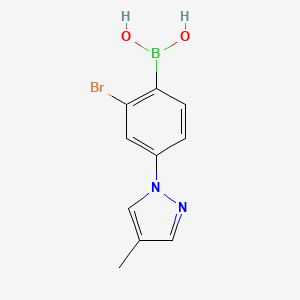
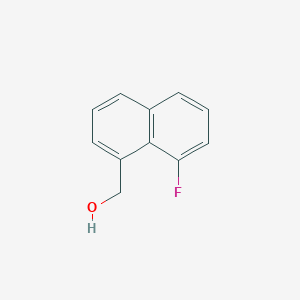
![1-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-7-nitro-3,4-dihydro-2H-quinoline](/img/structure/B14077552.png)
![N-[2-(Benzoyloxy)ethyl]-N,N-dimethylhexadecan-1-aminium bromide](/img/structure/B14077553.png)
